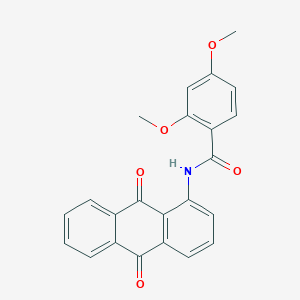
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 1-aminoanthraquinone. The reaction is carried out under standard amide formation conditions, often using a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the quinone group can lead to the formation of hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex anthraquinone derivatives, which have applications in dye and pigment industries.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: This compound is similar in structure but has a methyl group instead of methoxy groups.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: This derivative has a chloro group and is known for its antimicrobial properties.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2,4-dimethoxybenzamide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility in organic solvents and may also affect its interaction with biological targets.
Propriétés
Formule moléculaire |
C23H17NO5 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
N-(9,10-dioxoanthracen-1-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H17NO5/c1-28-13-10-11-16(19(12-13)29-2)23(27)24-18-9-5-8-17-20(18)22(26)15-7-4-3-6-14(15)21(17)25/h3-12H,1-2H3,(H,24,27) |
Clé InChI |
GHTUCCKVKDCYOW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-(4-chlorophenyl)-4-oxo-5-[2-oxo-2-(phenylamino)ethyl]-2-thioxoimidazolidin-1-yl}hexanamide](/img/structure/B11597130.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11597133.png)
![ethyl 2-[(4-benzyl-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11597143.png)
![11-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11597151.png)
![3-[5-(4-bromophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]-4-methylbenzoic acid](/img/structure/B11597161.png)
![1-{3-[(dichloroacetyl)amino]propyl}-3-methyl-1H-imidazol-3-ium](/img/structure/B11597162.png)
![(2E,2'E)-N,N'-(iminodipropane-3,1-diyl)bis[2-(hydroxyimino)propanamide]](/img/structure/B11597168.png)
![1-{2-[(4-Bromophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11597180.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B11597185.png)
![(5Z)-5-[(5-ethoxy-4-methoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597193.png)
![4-({2-[(E)-(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11597203.png)
![1-[2-Methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]-3-phenylurea](/img/structure/B11597212.png)
![2-({(1E)-[4-(diethylamino)-2-hydroxyphenyl]methylene}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11597216.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluorobenzamide](/img/structure/B11597221.png)
